(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid
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Overview
Description
(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with a methoxy and oxopropyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through optimized Suzuki-Miyaura coupling reactions. The process involves the use of high-throughput reactors and continuous flow systems to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis has been explored to further reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenol.
Reduction: Formation of 2-fluoro-4-(1-methoxy-1-oxopropan-2-yl)cyclohexane.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key reagent in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition. Additionally, the fluorinated aromatic ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the methoxy and oxopropyl groups.
4-Methoxyphenylboronic acid: Contains a methoxy group but lacks the fluorine and oxopropyl groups.
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate: An impurity of Enzalutamide with similar structural features.
Uniqueness
(2-Fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl)boronic acid is unique due to its combination of a fluorinated aromatic ring, a methoxy group, and an oxopropyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
[2-fluoro-4-(1-methoxy-1-oxopropan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO4/c1-6(10(13)16-2)7-3-4-8(11(14)15)9(12)5-7/h3-6,14-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOLRWQKCZNWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)C(=O)OC)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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